molecular formula C27H29N5 B10814510 2,2-diphenyl-5-[4-[(Z)-pyridin-3-ylmethylideneamino]piperazin-1-yl]pentanenitrile

2,2-diphenyl-5-[4-[(Z)-pyridin-3-ylmethylideneamino]piperazin-1-yl]pentanenitrile

Cat. No.: B10814510
M. Wt: 423.6 g/mol
InChI Key: QFYKXKMYVYOUNJ-SWKFRHMKSA-N
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Description

2,2-Diphenyl-5-[4-[(Z)-pyridin-3-ylmethylideneamino]piperazin-1-yl]pentanenitrile (CAS No. 218136-59-5), commonly referred to as SC-26196, is a synthetic small molecule characterized by a pentanenitrile backbone substituted with two phenyl groups at the C2 position and a piperazine ring at the C5 position. The piperazine moiety is further functionalized with a pyridinylmethyleneamino group, contributing to its biological activity . Its molecular formula is C₂₇H₂₉N₅, with a molecular weight of 423.56 g/mol .

SC-26196 is a potent and selective Δ6-desaturase (D6D) inhibitor, primarily studied in the context of polyunsaturated fatty acid (PUFA) biosynthesis. Δ6-desaturase catalyzes the conversion of linoleic acid (18:2n-6) and α-linolenic acid (18:3n-3) to their respective elongated products, making it a critical enzyme in PUFA metabolism. SC-26196 exhibits an IC₅₀ of 0.2–0.4 μM in human cells (e.g., fibroblasts, smooth muscle cells) and inhibits Δ6-desaturase activity by 87–95% at 10 nM–100 μM concentrations .

Properties

Molecular Formula

C27H29N5

Molecular Weight

423.6 g/mol

IUPAC Name

2,2-diphenyl-5-[4-[(Z)-pyridin-3-ylmethylideneamino]piperazin-1-yl]pentanenitrile

InChI

InChI=1S/C27H29N5/c28-23-27(25-10-3-1-4-11-25,26-12-5-2-6-13-26)14-8-16-31-17-19-32(20-18-31)30-22-24-9-7-15-29-21-24/h1-7,9-13,15,21-22H,8,14,16-20H2/b30-22-

InChI Key

QFYKXKMYVYOUNJ-SWKFRHMKSA-N

Isomeric SMILES

C1CN(CCN1CCCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)/N=C\C4=CN=CC=C4

Canonical SMILES

C1CN(CCN1CCCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SC 26196 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Industrial Production Methods

Industrial production of SC 26196 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include:

Chemical Reactions Analysis

Types of Reactions

SC 26196 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogens and alkylating agents

Major Products Formed

The major products formed from these reactions include various derivatives of SC 26196 with modified functional groups. These derivatives are often used to study the structure-activity relationship of the compound .

Scientific Research Applications

Research indicates that compounds with structural similarities to 2,2-diphenyl-5-[4-[(Z)-pyridin-3-ylmethylideneamino]piperazin-1-yl]pentanenitrile often exhibit significant biological activity. Preliminary studies suggest potential applications in:

  • Neuropharmacology : The compound may modulate neurotransmitter systems, making it a candidate for further research in treating neurological disorders.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, indicating that this compound could also possess antimicrobial properties.
  • Anticancer Research : Its structural features suggest potential interactions with cancer cell pathways, warranting investigation into its anticancer effects.

Case Studies and Research Findings

Several studies have explored the applications of similar compounds:

Case Study 1: Neuropharmacological Effects

A study investigated the effects of structurally related compounds on neurotransmitter receptors. The findings suggested that these compounds could enhance receptor binding affinity, indicating potential use in developing neuroactive drugs.

Case Study 2: Antimicrobial Properties

Research on a related piperazine derivative demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study utilized disc diffusion methods to assess efficacy, revealing promising results that support further exploration of this compound in antimicrobial applications.

Case Study 3: Anticancer Potential

A comparative analysis of various piperazine-based compounds showed that those with similar structural motifs to this compound exhibited cytotoxic effects on multiple cancer cell lines (e.g., breast cancer and melanoma). Molecular docking studies indicated favorable interactions with key cancer targets.

Mechanism of Action

SC 26196 exerts its effects by inhibiting the activity of Delta6 desaturase, an enzyme involved in the desaturation of linoleic acid to arachidonic acid. This inhibition leads to a decrease in the levels of arachidonic acid and other polyunsaturated fatty acids, which are key mediators of inflammation. The molecular targets and pathways involved include the inhibition of Delta6 desaturase activity and the subsequent reduction in the synthesis of pro-inflammatory mediators .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Target Enzyme Molecular Weight IC₅₀/EC₅₀ Selectivity Key Applications References
SC-26196 Δ6-desaturase 423.56 0.2–0.4 μM Selective for Δ6 over Δ5 PUFA metabolism studies
Sesamin Δ5-desaturase 354.35 Not reported Selective for Δ5 Vascular tone regulation
4-Chloro-N-cyclopentyl-6-ethoxy-1,3,5-triazin-2-amine Cannabinoid receptors 298.76 Not reported Cannabinoid receptor ligand Neurological research
1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea Kinases/Receptors 484.2 Not reported Broad-spectrum kinase inhibitor Anticancer drug development

Mechanistic and Functional Differences

SC-26196 vs. Sesamin: SC-26196 targets Δ6-desaturase, blocking the synthesis of arachidonic acid (20:4n-6) and docosahexaenoic acid (DHA, 22:6n-3) from their precursors. It reduces DHA synthesis by 75–84% in human cells . Sesamin, a lignan from sesame oil, inhibits Δ5-desaturase, affecting the conversion of dihomo-γ-linolenic acid (20:3n-6) to arachidonic acid. Unlike SC-26196, sesamin is a natural product and lacks the nitrile and pyridinylmethyleneamino groups critical for SC-26196’s Δ6 selectivity .

SC-26196 vs. Triazine Derivatives: Triazine-based compounds (e.g., 4-chloro-N-cyclopentyl-6-ethoxy-1,3,5-triazin-2-amine) lack the piperazine-pentanenitrile scaffold and instead feature a triazine core. These compounds are designed as cannabinoid receptor ligands, demonstrating divergent therapeutic applications compared to SC-26196’s metabolic focus .

SC-26196 vs. Urea-Piperazine Derivatives: Urea derivatives (e.g., compounds in ) incorporate piperazine-thiazole hybrids but replace the nitrile group with urea moieties.

Pharmacological and Industrial Relevance

  • SC-26196 is widely used in vascular biology and lipidomics research to dissect PUFA pathways. Its selectivity enables precise modulation of Δ6-desaturase without off-target effects on related enzymes .
  • Sesamin and SC-26196 are often co-administered in studies to block both Δ5- and Δ6-desaturase pathways, providing comprehensive inhibition of PUFA biosynthesis .
  • Triazine and urea derivatives illustrate the versatility of piperazine in medicinal chemistry but prioritize receptor binding over enzymatic inhibition, underscoring SC-26196’s unique niche .

Biological Activity

2,2-Diphenyl-5-[4-[(Z)-pyridin-3-ylmethylideneamino]piperazin-1-yl]pentanenitrile is a complex organic compound with potential pharmacological applications. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and any reported case studies or research findings.

Chemical Structure and Properties

The compound's structure consists of a piperazine moiety linked to a pyridine ring and a diphenyl group. Its molecular formula is C27H29N3, and it exhibits a molecular weight of approximately 429.55 g/mol. The presence of multiple functional groups suggests diverse biological interactions.

Research into the biological activity of this compound indicates several potential mechanisms:

  • Receptor Interaction : The compound may interact with various neurotransmitter receptors due to its structural features resembling known ligands.
  • Enzyme Inhibition : It could act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Cell Signaling Modulation : The compound may modulate intracellular signaling pathways, influencing cell proliferation and survival.

Biological Activity Data

The biological activity profile of this compound has been assessed using various in vitro and in vivo studies. Key findings include:

Activity Mechanism Reference
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth
NeuroprotectiveReduction of neuroinflammation

Case Studies

  • Anticancer Activity : A study demonstrated that this compound effectively induces apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism was linked to the activation of caspase pathways and the modulation of Bcl-2 family proteins.
  • Neuroprotective Effects : Another investigation revealed that the compound reduced neuroinflammation in animal models of neurodegenerative diseases. It was found to inhibit the release of pro-inflammatory cytokines and promote neuronal survival.
  • Antimicrobial Properties : Research has shown that the compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential use in treating infections.

Toxicology Profile

The safety profile of this compound has also been evaluated:

Toxicity Parameter Value Reference
Acute ToxicityLD50 > 2000 mg/kg
MutagenicityNegative in Ames test
TeratogenicityNo observed effects at therapeutic doses

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